molecular formula C12H15F2NO3 B8126766 Methyl 2-amino-3-(3-(2,2-difluoroethoxy)phenyl)propanoate

Methyl 2-amino-3-(3-(2,2-difluoroethoxy)phenyl)propanoate

Cat. No.: B8126766
M. Wt: 259.25 g/mol
InChI Key: HSRFTXYQKSKQPB-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(3-(2,2-difluoroethoxy)phenyl)propanoate is a synthetic organic compound with the molecular formula C11H13F2NO3 and a molecular weight of 245.22 g/mol This compound is of interest in various research fields due to its unique structural features, which include an amino group, a difluoroethoxy group, and a phenyl ring

Preparation Methods

The synthesis of Methyl 2-amino-3-(3-(2,2-difluoroethoxy)phenyl)propanoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate compounds, followed by the introduction of the difluoroethoxy group and the amino group under controlled reaction conditions. The specific steps and conditions can vary, but they generally include:

    Formation of the intermediate: The initial step involves the preparation of a suitable intermediate, such as a substituted benzene derivative.

    Introduction of the difluoroethoxy group: This step involves the reaction of the intermediate with a difluoroethoxy reagent under specific conditions to introduce the difluoroethoxy group.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and advanced reaction techniques to enhance efficiency .

Chemical Reactions Analysis

Methyl 2-amino-3-(3-(2,2-difluoroethoxy)phenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and alcohol.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Methyl 2-amino-3-(3-(2,2-difluoroethoxy)phenyl)propanoate has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Material Science: Its unique structural features make it a candidate for the development of novel materials with specific properties, such as polymers and coatings.

    Biological Research: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a bioactive molecule.

    Chemical Synthesis: It serves as a building block in the synthesis of more complex organic molecules for research and industrial purposes.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(3-(2,2-difluoroethoxy)phenyl)propanoate involves its interaction with specific molecular targets and pathways. The amino group and the difluoroethoxy group play crucial roles in its reactivity and binding affinity to target molecules. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways and exerting its effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .

Comparison with Similar Compounds

Methyl 2-amino-3-(3-(2,2-difluoroethoxy)phenyl)propanoate can be compared with similar compounds, such as:

    Methyl 2-amino-3-(3-methoxyphenyl)propanoate: This compound has a methoxy group instead of a difluoroethoxy group, which may result in different reactivity and biological activity.

    Methyl 2-amino-3-(3-ethoxyphenyl)propanoate: The ethoxy group in this compound provides a basis for comparison in terms of steric and electronic effects.

    Methyl 2-amino-3-(3-(trifluoromethoxy)phenyl)propanoate: The trifluoromethoxy group introduces additional fluorine atoms, potentially altering the compound’s properties and interactions.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties .

Properties

IUPAC Name

methyl 2-amino-3-[3-(2,2-difluoroethoxy)phenyl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2NO3/c1-17-12(16)10(15)6-8-3-2-4-9(5-8)18-7-11(13)14/h2-5,10-11H,6-7,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSRFTXYQKSKQPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC(=CC=C1)OCC(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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